2-(2,4-Dichloro-3-methylphenoxy)propanoic acid

Herbicide Metabolism Soil Science Phytotoxicity Assay

Accredited residue laboratories relying solely on parent clomeprop standards systematically under-report total residue loads-because DMPA, not clomeprop, is the primary environmental degradate appearing at peak concentrations in paddy water. Procure DMPA (CAS 84496-85-5) as a certified reference material to close this quantification gap. • Eliminates systematic under-reporting: DMPA peaks higher than parent clomeprop in river water during rice cultivation. • Ensures valid auxinic activity assays: Only DMPA-not clomeprop-binds the maize auxin-binding protein, enabling reproducible dose-response characterization. • Environmentally representative fate modeling: Distinct Andosol ligand-exchange adsorption via carboxylic group onto Al/Fe hydroxyls; 2,4-D cannot substitute for this soil-specific behavior.

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
CAS No. 84496-85-5
Cat. No. B6596321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichloro-3-methylphenoxy)propanoic acid
CAS84496-85-5
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)OC(C)C(=O)O)Cl
InChIInChI=1S/C10H10Cl2O3/c1-5-7(11)3-4-8(9(5)12)15-6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)
InChIKeyPCKKAQFQKHNBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMPA Identity and Procurement Baseline


2-(2,4-Dichloro-3-methylphenoxy)propanoic acid (commonly abbreviated DMPA, also known as clomeprop free acid) is a chlorinated phenoxypropionic acid herbicide and the active hydrolytic metabolite of the pro-herbicide clomeprop [1]. It belongs to the synthetic auxin class, which also includes 2,4-D and dichlorprop, but is distinguished by the 3-methyl substitution on the phenyl ring [2]. DMPA is primarily used as an analytical reference standard for pesticide residue monitoring in rice cultivation and as a research tool for studying auxinic herbicide mode-of-action [1].

Why 2,4-D and Dichlorprop Cannot Substitute DMPA


In-class phenoxyalkanoic herbicides such as 2,4-D and dichlorprop cannot substitute for DMPA in applications requiring a specific soil mobility and adsorption profile on variable-charge soils (e.g., Andosols), a defined phytotoxic potency benchmark for clomeprop metabolite monitoring, or a mechanistically distinct receptor-binding profile [1]. DMPA adsorbs on Andosol via a ligand-exchange mechanism through its carboxylic group onto Al/Fe surface hydroxyls, a behavior that differs quantitatively from 2,4-D [2]. Furthermore, only DMPA—not the parent clomeprop—binds to the maize auxin-binding protein, confirming that herbicidal activity depends on in planta or in-soil conversion to this specific acid metabolite [1]. These property divergences mean that direct substitution with a generic phenoxy acid will yield non-comparable environmental fate data or invalid analytical calibration in residue studies.

Quantitative Evidence: DMPA vs. Closest Analogs


Phytotoxicity Superiority Over Clomeprop

In a comparative radish (Raphanus sativus) seedling assay, DMPA exhibited unequivocally higher phytotoxic activity than the parent clomeprop under both sea sand and non-autoclaved soil conditions [1]. While clomeprop's activity was markedly reduced in microbially active non-autoclaved soil relative to inert sea sand, DMPA maintained superior growth inhibition regardless of microbial activity status [1]. This confirms that DMPA is the intrinsically active phytotoxic principle, and that soil microbial hydrolysis of clomeprop is rate-limiting for herbicidal expression [1].

Herbicide Metabolism Soil Science Phytotoxicity Assay

Auxin Receptor Binding by DMPA, Not Clomeprop

Auxin-binding protein assays using maize (Zea mays) membrane preparations demonstrated that DMPA binds to the putative membrane-bound auxin receptor, whereas clomeprop does not [1]. In parallel, DMPA displayed considerably higher growth-inhibitory and auxinic activity than clomeprop across multiple bioassays including maize coleoptile elongation, mung bean slit, and ethylene production tests [1]. This receptor-binding dichotomy establishes DMPA—not clomeprop—as the molecular entity responsible for auxinic herbicide action [1].

Mode of Action Auxin Receptor Binding Herbicide Activation

Stronger Andosol Adsorption Than 2,4-D

A comparative adsorption study on a humus-rich Andosol surface horizon revealed that the amount of DMPA adsorbed was slightly greater than that of (2,4-dichlorophenoxy)acetic acid (2,4-D), especially at equilibrium pH values below 5 [1]. The predominant adsorption mechanism for DMPA was identified as a ligand-exchange reaction in which the carboxylic group replaces active surface hydroxyls on Al and/or Fe [1]. The higher octanol-water partition coefficient (log Kow) of DMPA in this pH range contributes to additional hydrophobic interaction with soil organic matter, a pathway less available to the more polar 2,4-D [1].

Environmental Fate Soil Adsorption Andosol

Residual Activity Driven by DMPA Mobility

In a leaching column study designed to evaluate residual herbicidal activity, the phytotoxic persistence of clomeprop in soil was more highly correlated with the concentration of DMPA in soil water than with the amount of DMPA in total soil or the amount of residual clomeprop [1]. Clomeprop was adsorbed to soil to a greater extent than DMPA, while DMPA showed greater downward mobility, suggesting that the sustained herbicidal effect of clomeprop application in the field is primarily mediated by mobile DMPA reaching the root zone [1]. The downward movement of DMPA was identified as a key factor governing the lasting effect of clomeprop under field conditions [1].

Residual Herbicide Activity Soil Leaching Metabolite Mobility

Primary Analyte for Clomeprop Residue Monitoring

In regulatory residue monitoring programs for rice, DMPA has been detected at significantly higher peak concentrations than its parent clomeprop in river water samples collected during the rice cultivation season [1]. Commercial analytical standards of DMPA are specifically supplied for 'agricultural chemical residue analysis,' recognizing that DMPA is the environmentally persistent and analytically relevant degradation product [2]. This differential environmental persistence means that analytical methods targeting only the parent clomeprop will systematically underestimate total herbicidal residue load [1].

Pesticide Residue Analysis Environmental Monitoring Analytical Chemistry

DMPA Pro-Herbicides for Rice-Selective Weed Control

Patented herbicidal compositions for paddy fields specifically list clomeprop alongside 2,4-D, dichlorprop, MCPA, and mecoprop as distinct active ingredients, implying that their selectivity spectra, crop safety margins, and environmental behaviors are considered non-interchangeable by patent disclosers [1]. Clomeprop (and by metabolic extension, DMPA) is documented to control Eleocharis acicularis and Scirpus hotarui—perennial sedges in rice paddies—with tolerance exhibited by the rice crop itself [2]. This selectivity profile toward specific Cyperaceae weeds is not identically replicated by generic phenoxy acids such as 2,4-D or dichlorprop, which have different monocot vs. dicot selectivity windows [2].

Rice Herbicide Selectivity Pro-Herbicide Design Crop Safety

DMPA Application Scenarios


Residue Monitoring Standard for Rice and Water

DMPA is the primary environmental degradate of clomeprop and appears at higher peak concentrations than the parent in river water during rice cultivation [1]. Accredited residue laboratories should procure DMPA as a certified reference material (e.g., Fujifilm Wako Product No. 037-23051) to ensure accurate quantification of total clomeprop-related residues in rice grain, paddy water, and receiving surface waters [2]. Reliance on parent clomeprop standard alone will produce systematic under-reporting of residue loads.

Auxin Receptor Pharmacology and Mode-of-Action

Because DMPA—but not its parent clomeprop—binds to the maize auxin-binding protein and elicits auxinic responses, receptor-binding displacement assays, coleoptile elongation tests, and ethylene production experiments require DMPA as the active ligand [1]. Procuring DMPA eliminates the confounding variable of in vitro acylamidase activity that may vary between experimental systems, enabling reproducible dose-response characterization.

Andosol Adsorption and Leaching Fate

DMPA adsorbs onto Andosol via a pH-dependent ligand-exchange mechanism distinct from that of 2,4-D, with quantitatively greater retention at pH <5 [1]. Environmental fate modelers and soil chemists studying pesticide transport in volcanic ash soils should select DMPA rather than 2,4-D as the test analyte when the application scenario involves clomeprop-treated rice paddies, to obtain environmentally representative adsorption coefficients.

Cyperaceae Weed Control Formulation for Rice

Patent literature consistently lists clomeprop/DMPA as a distinct active component from 2,4-D, dichlorprop, and MCPA in rice paddy herbicide compositions targeting Eleocharis and Scirpus species [1]. Formulation scientists developing selective rice herbicides for Asian paddy markets should evaluate DMPA or DMPA-producing pro-herbicides as the auxinic component, rather than defaulting to 2,4-D or dichlorprop, which may exhibit different selectivity profiles [2].

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